molecular formula C10H8BrN7 B611135 5-bromo-2,6-di(1H-pyrazol-1-yl)pyrimidin-4-amine CAS No. 1337962-47-6

5-bromo-2,6-di(1H-pyrazol-1-yl)pyrimidin-4-amine

Cat. No. B611135
CAS RN: 1337962-47-6
M. Wt: 306.127
InChI Key: ATFXVNUWQOXRRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2,6-di(1H-pyrazol-1-yl)pyrimidin-4-amine is a compound with the molecular weight of 306.12 . The IUPAC name for this compound is 5-bromo-2,6-di(1H-pyrazol-1-yl)pyrimidin-4-amine . The InChI code for this compound is 1S/C10H8BrN7/c11-7-8(12)15-10(18-6-2-4-14-18)16-9(7)17-5-1-3-13-17/h1-6H,(H2,12,15,16) .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C10H8BrN7 . This indicates that the compound consists of 10 carbon atoms, 8 hydrogen atoms, 1 bromine atom, and 7 nitrogen atoms .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Cancer Research

Taminadenant has been studied in the field of cancer research, particularly in the treatment of non-small cell lung cancer (NSCLC). The compound is an antagonist of the adenosine 2A receptor (A2AR), which mediates the immunosuppressive effects of adenosine in the tumor microenvironment . By blocking A2AR, Taminadenant can potentially reactivate the antitumor immune response .

Immunotherapy

Taminadenant has been used in combination with Spartalizumab, an anti-programmed cell death-1 (anti-PD-1) therapy, in a phase I/Ib study involving patients with advanced/metastatic NSCLC . The study aimed to assess the safety, tolerability, and feasibility of the combination .

Treatment of Metastatic Diseases

The combination of Taminadenant and Spartalizumab has also been explored in the treatment of metastatic diseases. In the aforementioned study, patients with advanced/metastatic NSCLC were administered Taminadenant (80-640 mg, orally, twice a day) with or without Spartalizumab (400 mg, i.v., every 4 weeks) .

Toxicity Studies

Studies have been conducted to assess the toxicity of Taminadenant. In the phase I/Ib study, dose-limiting toxicities (all Grade 3) with Taminadenant alone were observed, including an increase in alanine/aspartate aminotransferase and nausea .

Combination Therapy

Taminadenant has been studied in combination with other therapies. For instance, in a study involving patients with microsatellite stable colorectal cancer, Taminadenant was combined with Spartalizumab, and the combination showed clinical benefit in some patients .

Dosage Studies

Research has been conducted to determine the optimal dosage of Taminadenant. In the phase I/Ib study, the maximum tolerated dose of Taminadenant alone was found to be 480 mg twice a day, and 240 mg twice a day when combined with Spartalizumab .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-bromo-2,6-di(pyrazol-1-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN7/c11-7-8(12)15-10(18-6-2-4-14-18)16-9(7)17-5-1-3-13-17/h1-6H,(H2,12,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFXVNUWQOXRRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC(=NC(=C2Br)N)N3C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2,6-di(1H-pyrazol-1-yl)pyrimidin-4-amine

CAS RN

1337962-47-6
Record name Taminadenant [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1337962476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TAMINADENANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84I5UEP321
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.